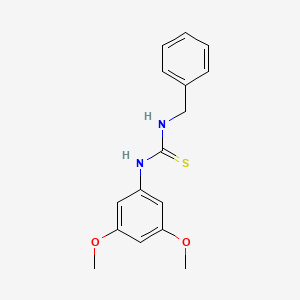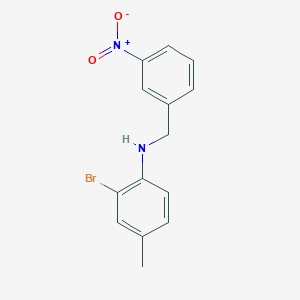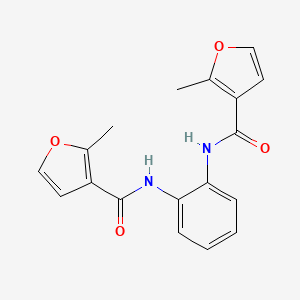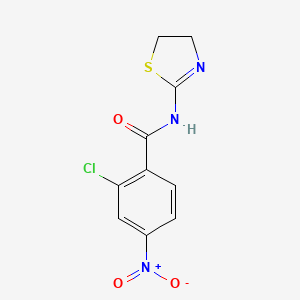![molecular formula C17H16N4O2S B5739949 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5739949.png)
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "MPTA" and is a thioacetamide derivative. MPTA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of MPTA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also modulate the immune response and reduce inflammation.
Biochemical and physiological effects:
MPTA has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
MPTA has several advantages for use in lab experiments. It exhibits potent antitumor activity and has been found to be effective in treating inflammatory diseases. However, MPTA has some limitations as well. It is relatively expensive to synthesize, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on MPTA. One of the most significant areas of research is to further elucidate the mechanism of action of MPTA. This will help in the development of more effective drugs based on MPTA. Another area of research is to study the pharmacokinetics and pharmacodynamics of MPTA in vivo. This will help in the development of optimal dosing regimens for MPTA-based drugs. Additionally, the potential applications of MPTA in other fields such as agriculture and environmental science should be explored.
Conclusion:
In conclusion, MPTA is a chemical compound that has significant potential in various fields of scientific research. Its mechanism of action and biochemical and physiological effects have been studied in detail, and it has been found to exhibit potent antitumor activity and anti-inflammatory properties. Further research is needed to fully understand the potential applications of MPTA and to develop more effective drugs based on this compound.
Synthesemethoden
MPTA can be synthesized using a variety of methods. One of the most common methods involves the reaction of 5-methyl-4H-1,2,4-triazole-3-thiol with 4-phenoxyphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure MPTA.
Wissenschaftliche Forschungsanwendungen
MPTA has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of MPTA is in the field of medicinal chemistry. MPTA has been found to exhibit potent antitumor activity in various cancer cell lines. It has also been found to be effective in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-18-17(21-20-12)24-11-16(22)19-13-7-9-15(10-8-13)23-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,19,22)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQMGFUWCVZGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5739881.png)

![4-[(2,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5739906.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5739909.png)
![N-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739916.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)

![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5739944.png)
![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)

